Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate
Overview
Description
Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate: is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From Methyl 4-bromobutyrate and Vanillin: The compound can be synthesized by reacting methyl 4-bromobutyrate with vanillin under appropriate conditions.
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and the use of catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like chromium(VI) oxide or potassium permanganate .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions may involve nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles like hydroxide or alkoxide ions, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Ether derivatives, esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Methyl 4-(4-hydroxy-2-methoxyphenoxy)butanoate
Methyl 4-(4-methoxy-2-hydroxyphenoxy)butanoate
Methyl 4-(2-methoxy-4-nitrophenoxy)butanoate
Uniqueness: Compared to these similar compounds, Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate has a unique formyl group at the 4-position, which imparts distinct chemical reactivity and potential biological activity.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-(4-formyl-2-methoxyphenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-12-8-10(9-14)5-6-11(12)18-7-3-4-13(15)17-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKFRLDCQWYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444446 | |
Record name | 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176375-41-0 | |
Record name | 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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